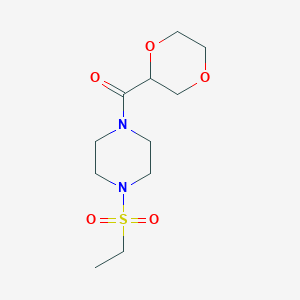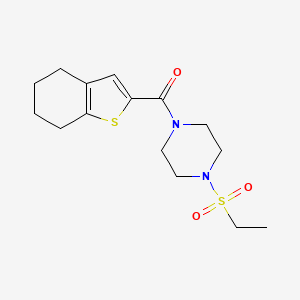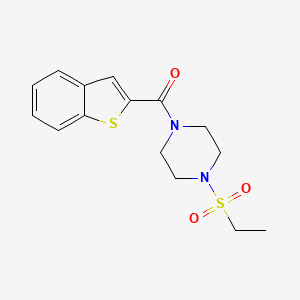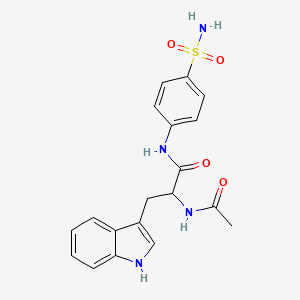![molecular formula C16H21N3O3S B7543085 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide, also known as TZDM, is a thiazolidinedione derivative that has been studied for its potential use in various scientific applications. In
作用机制
The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer. In a study by Zou et al. (2016), this compound was found to inhibit the phosphorylation of NF-κB and its downstream targets, leading to the inhibition of breast cancer cell growth. In another study by Wang et al. (2018), this compound was found to inhibit the production of pro-inflammatory cytokines by macrophages, which are involved in the pathogenesis of rheumatoid arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study by Zou et al. (2016), this compound was found to induce apoptosis (cell death) in breast cancer cells by activating the caspase-3 pathway. In another study by Wang et al. (2018), this compound was found to reduce the levels of pro-inflammatory cytokines in the serum and synovial fluid of mice with rheumatoid arthritis. These findings suggest that this compound may have potential therapeutic benefits for inflammatory diseases and cancer.
实验室实验的优点和局限性
One advantage of using N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide in lab experiments is its relatively low toxicity. In a study by Zou et al. (2016), this compound was found to have low toxicity in mice, suggesting that it may be safe for use in humans. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide. One area of research could be to explore its potential use in combination with other anti-cancer or anti-inflammatory agents. Another area of research could be to investigate its potential use in other diseases, such as autoimmune diseases or infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a thiazolidinedione derivative that has been studied for its potential use in various scientific applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide involves the reaction of 3-methylindole-1-acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminoethanethiol. The final product is obtained by the reaction of the intermediate with 2-amino-N-(3-methylindol-1-yl)acetamide. This synthesis method has been described in detail in a research article by Zou et al. (2016).
科学研究应用
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide has been studied for its potential use in various scientific applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. In a study by Zou et al. (2016), this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. In another study by Wang et al. (2018), this compound was found to have anti-inflammatory effects in a mouse model of rheumatoid arthritis.
属性
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-13-11-18(15-6-3-2-5-14(13)15)12-16(20)17-7-9-19-8-4-10-23(19,21)22/h2-3,5-6,11H,4,7-10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIWESPJZSFDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC(=O)NCCN3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)




![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)

![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)